molecular formula C9H14N4O B11902469 1,7-Diazaspiro[4.4]nonane, 1-(1,2,4-oxadiazol-5-yl)- CAS No. 646056-19-1

1,7-Diazaspiro[4.4]nonane, 1-(1,2,4-oxadiazol-5-yl)-

Cat. No.: B11902469
CAS No.: 646056-19-1
M. Wt: 194.23 g/mol
InChI Key: VDCYAALXANNKFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1,7-Diazaspiro[4.4]nonane, 1-(1,2,4-oxadiazol-5-yl)- features a spirocyclic diazanonane core fused with a 1,2,4-oxadiazole ring at the 1-position. The 1,2,4-oxadiazole moiety is known for its electron-deficient nature, contributing to enhanced metabolic stability and binding affinity in medicinal chemistry applications .

Properties

CAS No.

646056-19-1

Molecular Formula

C9H14N4O

Molecular Weight

194.23 g/mol

IUPAC Name

5-(1,7-diazaspiro[4.4]nonan-1-yl)-1,2,4-oxadiazole

InChI

InChI=1S/C9H14N4O/c1-2-9(3-4-10-6-9)13(5-1)8-11-7-12-14-8/h7,10H,1-6H2

InChI Key

VDCYAALXANNKFH-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCNC2)N(C1)C3=NC=NO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,7-diazaspiro[4.4]nonan-1-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,7-diazaspiro[4.4]nonane with a nitrile oxide, which can be generated in situ from a hydroxamic acid derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring safety and environmental compliance, would apply. The use of continuous flow reactors and automated synthesis platforms could also be explored to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(1,7-Diazaspiro[4.4]nonan-1-yl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide or potassium tert-butoxide in tetrahydrofuran.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

5-(1,7-Diazaspiro[4.4]nonan-1-yl)-1,2,4-oxadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(1,7-diazaspiro[4.4]nonan-1-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend

Biological Activity

1,7-Diazaspiro[4.4]nonane, 1-(1,2,4-oxadiazol-5-yl)- is a compound characterized by its unique spirocyclic structure and the presence of an oxadiazole ring. This combination contributes to its distinct biological properties and potential therapeutic applications. This article explores the biological activity of the compound, including its mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C10H12N4OC_{10}H_{12}N_4O and a molar mass of approximately 198.24 g/mol. Its structure consists of a diazaspiro framework with two nitrogen atoms in the spiro cycle, which enhances its reactivity and biological interactions.

PropertyValue
Molecular FormulaC₁₀H₁₂N₄O
Molar Mass198.24 g/mol
CAS NumberNot specified
IUPAC Name1-(1,2,4-oxadiazol-5-yl)-1,7-diazaspiro[4.4]nonane

Synthesis

The synthesis of 1,7-Diazaspiro[4.4]nonane, 1-(1,2,4-oxadiazol-5-yl)- typically involves multi-step organic reactions that may include cyclization processes and functional group modifications. The detailed synthetic pathway is crucial for producing compounds with desired biological activities.

Biological Activity

Preliminary studies indicate that this compound exhibits several notable biological activities:

  • Antimicrobial Activity : Research has shown that compounds with similar structures can possess significant antimicrobial properties against various bacterial strains.
  • Anticancer Potential : There is evidence suggesting that derivatives of diazaspiro compounds may inhibit cancer cell proliferation through specific molecular pathways.
  • CNS Activity : The spirocyclic structure is often associated with neuroactive properties, indicating potential use in treating neurological disorders.

The biological activity of 1,7-Diazaspiro[4.4]nonane, 1-(1,2,4-oxadiazol-5-yl)- can be attributed to its interaction with specific biological targets:

  • Enzyme Inhibition : It may act as an inhibitor for enzymes involved in metabolic pathways or signal transduction.
  • Receptor Modulation : The compound could interact with neurotransmitter receptors or other cellular receptors to exert its effects.

Case Studies

Several studies have investigated the effects of this compound on various biological systems:

  • Antibacterial Studies : A study demonstrated that derivatives of diazaspiro compounds showed significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to assess efficacy.
  • Cytotoxicity Assays : In vitro assays using cancer cell lines indicated that the compound could induce apoptosis in a dose-dependent manner. The IC50 values were calculated to quantify the cytotoxic effects.
  • Neuropharmacological Testing : Behavioral assays in animal models have suggested potential anxiolytic effects of the compound when administered at specific doses.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of 1,7-Diazaspiro[4.4]nonane, 1-(1,2,4-oxadiazol-5-yl)- with related spirocyclic compounds:

Compound Name Molecular Formula Molecular Weight Substituent/Functional Group Key Properties/Applications Reference
1,7-Diazaspiro[4.4]nonane, 1-(1,2,4-oxadiazol-5-yl)- C₉H₁₃N₅O (estimated) ~207.23 (estimated) 1,2,4-Oxadiazole Hypothesized antimicrobial/antiemetic activity
1,7-Diazaspiro[4.4]nonane, 1-(5-pyrimidinyl)- C₁₁H₁₆N₄ 204.27 Pyrimidine Higher lipophilicity (logP ~1.8)
1-Benzyl-1,7-diazaspiro[4.4]nonane C₁₅H₂₀N₂ 228.34 Benzyl Enhanced CNS penetration potential
(5S)-1,7-Diazaspiro[4.4]nonane-2,6-dione C₇H₁₀N₂O₂ 154.17 Diketone High polarity (PSA = 65.18 Ų)
Rolapitant Hydrochloride (1,7-Diazaspiro[4.5]decan-2-one derivative) C₂₅H₂₆F₆N₂O₂·HCl·H₂O 554.95 Trifluoromethylphenyl FDA-approved antiemetic agent
3-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-2-one C₈H₁₀N₄O₂ 194.19 1,2,4-Oxadiazole + pyridinone Discontinued (stability issues)

Key Observations:

  • Substituent Effects : The 1,2,4-oxadiazole group in the target compound likely improves metabolic stability compared to benzyl or pyrimidinyl analogs, as oxadiazoles resist enzymatic degradation . However, its electron-deficient nature may reduce solubility compared to diketone derivatives (e.g., PSA ~65 Ų for the dione vs. ~90 Ų estimated for the oxadiazole analog) .
  • Spiro Ring Size : Rolapitant’s larger spiro[4.5] framework enhances conformational flexibility, enabling selective NK₁ receptor antagonism, whereas the [4.4] system in the target compound may favor tighter binding to smaller enzyme pockets .

Q & A

Q. What are the optimal synthetic routes for 1,7-Diazaspiro[4.4]nonane, 1-(1,2,4-oxadiazol-5-yl)-?

The synthesis typically involves multi-step reactions, including cyclization to form the spiro core and subsequent functionalization of the oxadiazole ring. For example:

  • Cyclization : Reacting a diamine precursor with a cyclic ketone or aldehyde under acidic conditions (e.g., HCl in ethanol) to form the spirocyclic backbone .
  • Oxadiazole Formation : Coupling the spiro intermediate with an acyl chloride or isocyanate to generate the 1,2,4-oxadiazole moiety via [3+2] cycloaddition or nucleophilic substitution . Reaction parameters (temperature, solvent, catalyst) are critical for yield optimization.

Q. Which spectroscopic and computational methods are used for structural characterization?

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify proton environments and carbon frameworks, particularly the spiro junction and oxadiazole substituents .
  • Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemistry and bond angles in the spiro system .
  • Molecular Modeling : DFT calculations predict electronic properties and binding conformations .

Q. What are the key physicochemical properties influencing solubility and stability?

  • Hydrophobicity : The spiro core and oxadiazole ring reduce aqueous solubility, necessitating organic solvents (e.g., DMSO) for in vitro studies .
  • Stability : Oxadiazoles are hydrolytically stable under physiological pH but may degrade under strong acidic/basic conditions .

Advanced Research Questions

Q. How does the 1,2,4-oxadiazole moiety enhance bioactivity compared to other heterocycles?

The oxadiazole ring acts as a bioisostere for esters/amides, improving metabolic stability and binding affinity. For example:

  • Enzyme Inhibition : The oxadiazole’s electron-withdrawing nature enhances interactions with catalytic residues in targets like acetylcholinesterase .
  • Receptor Modulation : Structural analogs show nanomolar affinity for sigma receptors (S1R/S2R), with oxadiazole substituents dictating agonist/antagonist profiles .

Q. What in vitro assays are recommended for evaluating protein-target interactions?

  • Competitive Binding Assays : Use fluorescent or radiolabeled ligands (e.g., 3^3H-DTG for sigma receptors) to measure IC50_{50} values .
  • Enzyme Inhibition Studies : Monitor activity via colorimetric substrates (e.g., Ellman’s reagent for acetylcholinesterase) .
  • Cellular Uptake Assays : Fluorescence microscopy or flow cytometry assess membrane permeability .

Q. How can structural modifications optimize pharmacokinetics?

  • Solubility : Introduce polar groups (e.g., hydroxyl, carboxyl) on the spiro ring while retaining stereochemical integrity .
  • Metabolic Stability : Replace labile substituents (e.g., methyl esters) with oxadiazole bioisosteres to resist hepatic degradation .
  • Bioavailability : Use prodrug strategies (e.g., ester prodrugs) to enhance oral absorption .

Q. How do stereochemical variations impact biological activity?

  • Case Study : (R)- vs. (S)-configured spiro derivatives exhibit >10-fold differences in sigma receptor binding due to steric clashes in the S1R pocket .
  • Method : Chiral HPLC or asymmetric synthesis ensures enantiopurity, followed by molecular docking to validate binding poses .

Data Analysis and Contradiction Resolution

Q. How to resolve discrepancies in reported IC50_{50}/Ki values across studies?

  • Assay Variability : Differences in buffer pH, temperature, or co-solvents (e.g., DMSO concentration) alter binding kinetics. Standardize protocols using guidelines like NIH Assay Guidance .
  • Structural Heterogeneity : Subtle variations in substituents (e.g., pyrimidinyl vs. phenyl groups) drastically affect potency. Compare only structurally congruent analogs .

Q. What strategies validate target engagement in complex biological systems?

  • Photoaffinity Labeling : Incorporate a photoreactive group (e.g., benzophenone) to crosslink the compound to its target, followed by MS/MS identification .
  • Knockout Models : Use CRISPR-edited cell lines to confirm target-specific effects (e.g., S1R knockout abolishes antiallodynic activity) .

Comparative and Mechanistic Studies

Q. How does this compound compare to other diazaspiro derivatives in modulating sigma receptors?

  • Potency : 2,7-Diazaspiro[3.5]nonane derivatives (e.g., compound 4b, Ki = 2.7 nM for S1R) outperform diazabicyclo[4.3.0]nonane analogs due to improved ring strain and ligand-receptor complementarity .
  • Functional Selectivity : Oxadiazole-containing derivatives exhibit S1R antagonism, while benzyl-substituted analogs show agonism, highlighting substituent-driven functional bias .

Q. What computational tools predict off-target interactions?

  • Docking Simulations : Use Schrödinger Suite or AutoDock Vina to screen against protein databases (e.g., PDB, ChEMBL) .
  • Machine Learning : Train models on diazaspiro bioactivity data to forecast ADMET profiles and toxicity risks .

Safety and Ethical Considerations

Q. What in vitro safety profiles should precede in vivo studies?

  • Cytotoxicity : Assess via MTT/WST-1 assays in primary cell lines (e.g., hepatocytes) .
  • hERG Inhibition : Patch-clamp electrophysiology evaluates cardiac liability .
  • Microsomal Stability : Incubate with liver microsomes to predict metabolic clearance .

Q. Are there guidelines for handling spirocyclic compounds in lab settings?

  • PPE : Use nitrile gloves, lab coats, and fume hoods to prevent dermal/oral exposure .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal according to EPA guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.